molecular formula C22H33N5 B12041510 7-Methyl-1-(4-piperidinyl)-6-[4-(1-pyrrolidinyl)-1-piperidinyl]-1H-benzimidazole CAS No. 1184913-80-1

7-Methyl-1-(4-piperidinyl)-6-[4-(1-pyrrolidinyl)-1-piperidinyl]-1H-benzimidazole

Cat. No.: B12041510
CAS No.: 1184913-80-1
M. Wt: 367.5 g/mol
InChI Key: SAUCLESQONGJJI-UHFFFAOYSA-N
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Description

7-Methyl-1-(4-piperidinyl)-6-[4-(1-pyrrolidinyl)-1-piperidinyl]-1H-benzimidazole, AldrichCPR is a complex organic compound known for its unique chemical structure and properties. This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers. It is used in various scientific research applications due to its distinctive molecular configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-(4-piperidinyl)-6-[4-(1-pyrrolidinyl)-1-piperidinyl]-1H-benzimidazole involves multiple steps, including the formation of the benzimidazole core and the subsequent attachment of the piperidinyl and pyrrolidinyl groups. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound available for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-(4-piperidinyl)-6-[4-(1-pyrrolidinyl)-1-piperidinyl]-1H-benzimidazole undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often require specific temperatures, pressures, and solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

7-Methyl-1-(4-piperidinyl)-6-[4-(1-pyrrolidinyl)-1-piperidinyl]-1H-benzimidazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7-Methyl-1-(4-piperidinyl)-6-[4-(1-pyrrolidinyl)-1-piperidinyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Methyl-4-piperidinyl)cyclohexanecarboxamide
  • 1-Methyl-4-(4-piperidinyl)piperazine
  • N-(1-Methyl-4-piperidinyl)-N-(1-phenylethyl)amine

Uniqueness

7-Methyl-1-(4-piperidinyl)-6-[4-(1-pyrrolidinyl)-1-piperidinyl]-1H-benzimidazole is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds in terms of reactivity and versatility.

Properties

CAS No.

1184913-80-1

Molecular Formula

C22H33N5

Molecular Weight

367.5 g/mol

IUPAC Name

7-methyl-1-piperidin-4-yl-6-(4-pyrrolidin-1-ylpiperidin-1-yl)benzimidazole

InChI

InChI=1S/C22H33N5/c1-17-21(26-14-8-18(9-15-26)25-12-2-3-13-25)5-4-20-22(17)27(16-24-20)19-6-10-23-11-7-19/h4-5,16,18-19,23H,2-3,6-15H2,1H3

InChI Key

SAUCLESQONGJJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N(C=N2)C3CCNCC3)N4CCC(CC4)N5CCCC5

Origin of Product

United States

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